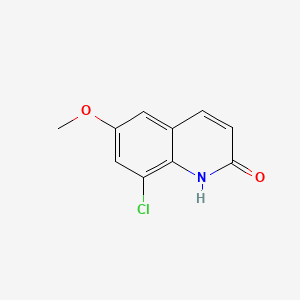
8-chloro-6-methoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-6-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 6th position, along with a ketone group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Chlorination: The 6-methoxyquinoline undergoes chlorination at the 8th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Oxidation: The chlorinated intermediate is then oxidized to introduce the ketone group at the 2nd position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 8-chloro-6-methoxyquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-chloro-6-methoxyquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-malarial, anti-cancer, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-chloro-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: The compound may bind to receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
6-methoxyquinolin-2(1H)-one: Lacks the chlorine atom at the 8th position.
8-chloroquinolin-2(1H)-one: Lacks the methoxy group at the 6th position.
8-chloro-6-hydroxyquinolin-2(1H)-one: Has a hydroxyl group instead of a methoxy group at the 6th position.
Uniqueness
8-chloro-6-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 8th position and the methoxy group at the 6th position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
生物活性
8-Chloro-6-methoxyquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by a chlorine atom at the 8-position and a methoxy group at the 6-position. Its molecular formula is C_10H_8ClN_1O_2 with an approximate molecular weight of 193.63 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses.
Antitumor Activity
Research indicates that This compound exhibits significant antitumor properties. A study highlighted its potential as an inhibitor of specific enzymes linked to cancer progression, with structural modifications enhancing its inhibitory effects on targets such as BCL6. The compound's activity against various cancer cell lines has been documented, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
In a recent investigation, derivatives of quinoline compounds were assessed for their anti-proliferative activity against human breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines. The most active derivative achieved an IC50 of 1.2 µM against MCF-7 cells and 1.4 µM against Panc-1 cells, indicating strong potential for development into therapeutic agents .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Quinoline derivatives, including This compound , have been shown to possess broad-spectrum antibacterial and antifungal properties. The presence of the chlorine and methoxy groups enhances the interaction with microbial targets, potentially leading to increased efficacy compared to other similar compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of This compound is crucial for optimizing its biological activity. The unique combination of chlorine and methoxy groups influences its reactivity and binding affinity towards various biological targets. Research has indicated that modifications to these substituents can significantly alter the compound's pharmacological profile .
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine at position 8 | Enhances enzyme inhibition |
| Methoxy at position 6 | Modulates interactions with biological targets |
Synthesis Methods
The synthesis of This compound can be achieved through various chemical methodologies, often involving nucleophilic substitutions and alkylation reactions. These methods allow for the production of diverse derivatives that can be screened for enhanced biological activity.
Common Synthesis Pathways:
- Nucleophilic Substitution: Reacting quinoline precursors with chlorinated or methoxylated agents under basic conditions.
- Alkylation Reactions: Utilizing alkylating agents such as chloroacetone to yield O-alkylated products.
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
8-chloro-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h2-5H,1H3,(H,12,13) |
InChIキー |
FTOJHZVPOHATIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















